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Compound of Interest

4-Methoxy-1-methyl-1H-indazole-
Compound Name:
3-carboxylic acid

Cat. No.: B1390142

An In-Depth Technical Guide to the Biological Activity of 4-Methoxy-1-methyl-1H-indazole-3-
carboxylic Acid Derivatives

Foreword: The Indazole Scaffold in Modern Drug
Discovery

The indazole ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal
chemistry. Its unique structural and electronic properties have made it a "privileged scaffold,"
frequently appearing in molecules designed to interact with a wide array of biological targets.
The clinical success of indazole-containing drugs, such as the multi-kinase inhibitors
Pazopanib and Axitinib used in oncology, underscores the therapeutic potential embedded
within this molecular framework.[1][2] This guide focuses on a specific, highly functionalized
subset: derivatives of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. We will dissect
their synthesis, explore their diverse biological activities, and provide the technical
methodologies required for their evaluation, offering a resource for researchers engaged in the
discovery of novel therapeutics.

The Core Moiety: Structural and Synthetic
Considerations

The parent structure, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid, possesses three
key features that are critical to its function and derivatization potential:
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e The Indazole Core: Provides a rigid, aromatic platform for the precise spatial orientation of
functional groups.

o C4-Methoxy Group: This electron-donating group can significantly influence the electronic
distribution of the ring system, potentially enhancing binding affinity to biological targets and
affecting metabolic stability. Structure-activity relationship (SAR) studies on related indazole
series have shown that methoxy groups at the C4 position can be potent substituents.[3]

» N1-Methyl Group: The methylation at the N1 position resolves tautomeric ambiguity and
provides a fixed point for molecular architecture, which is crucial for consistent receptor
interaction.

e C3-Carboxylic Acid: This functional group is a versatile handle for synthetic modification,
most commonly to form a wide range of amide or ester derivatives. The regiochemistry of
this linker is critical; studies on indazole-3-carboxamides have shown that the orientation of
the amide bond (-CO-NH- vs. -NH-CO-) can be the difference between a highly active and
an completely inactive compound.[4][5]

General Synthetic Strategy

The synthesis of these derivatives typically involves the initial construction of the core indazole-
3-carboxylic acid, followed by amide or ester coupling reactions. While numerous methods
exist for indazole synthesis, a common approach begins with appropriately substituted
benzene precursors, where the pyrazole moiety is formed via ring-closure reactions.[6] The C3-
carboxylic acid functionality can be introduced via carboxylation using organolithium reagents
on a protected indazole.[6]

The subsequent derivatization is a pivotal step for tuning biological activity.
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Caption: Generalized workflow for the synthesis of target derivatives.
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Anticancer Activity: A Primary Therapeutic Avenue

The indazole scaffold is heavily featured in FDA-approved anti-cancer kinase inhibitors.[1][2]
Derivatives of 4-methoxy-1-methyl-1H-indazole-3-carboxylic acid are being actively
investigated for their potential to replicate and expand upon this success.

Mechanism of Action: Inducing Apoptosis and Halting
Metastasis

Research has shown that specific indazole derivatives exert potent anticancer effects through a
multi-pronged attack on cancer cells.[1][2]

 Induction of Apoptosis: A key mechanism involves triggering programmed cell death. Active
compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax
and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-
2.[1][2] This disrupts the delicate balance that keeps cancer cells alive.

» Mitochondrial Disruption: This apoptotic cascade is often initiated at the mitochondria. The
compounds can increase levels of reactive oxygen species (ROS) and decrease the
mitochondrial membrane potential, leading to the release of cytochrome c¢ and the activation
of caspases.[1]

« Inhibition of Migration and Invasion: To prevent metastasis, effective compounds can disrupt
the cellular machinery responsible for cell movement. This is often achieved by reducing the
expression of matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular
matrix, and increasing its natural inhibitor, TIMP2.[2]
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Caption: Signaling pathway for indazole derivative-induced apoptosis.

In Vitro Antiproliferative Activity Data

The efficacy of novel compounds is first quantified using a panel of human cancer cell lines.
The half-maximal inhibitory concentration (ICso) is the standard metric for comparison.

Compound Target Cell Key Structural
. . ICs0 (M) Reference
Series Line Features
(E)-3,5-
Indazole ]
o MCEF-7 (Breast) 1.15 dimethoxystyryl [2]
Derivatives
at C3
Indazole Varied R1
o 4T1 (Breast) 0.23-1.15 ) [1][2]
Derivatives substituents
Indazole ) 1H-indazole-3-
o K562 (Leukemia) 5.15 ) [71[8]
Derivatives amine core
Mercapto
Indazole ) )
o HepG2 (Liver) 3.32 acetamide 9]
Derivatives o
substitution
o L858R/T790M _
EGFR Inhibitors 0.07 1H-indazole core  [10]
EGFR
VEGFR-2 ) 1H-indazole
o (Kinase Assay) 2.15-5.73 o [10]
Inhibitors derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a robust method for determining the in vitro antiproliferative activity of
synthesized compounds.

Objective: To quantify the dose-dependent cytotoxic effect of test compounds on cancer cell
lines.
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Pillar of Trustworthiness: The inclusion of untreated, vehicle, and positive controls at each step
ensures that the observed effects are due to the compound itself and not other experimental
variables. The use of a spectrophotometric endpoint provides quantitative, reproducible data.

o Cell Culture:

o Maintain human cancer cell lines (e.g., A549, K562, PC-3, HepG2) in appropriate culture
medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-
streptomycin, in a humidified incubator at 37°C with 5% CO2.[9]

o Cell Seeding:
o Harvest cells during their logarithmic growth phase using trypsin.

o Seed the cells into a 96-well plate at a density of 5 x 103 to 1 x 10% cells per well in 100 pL
of medium.

o Incubate the plate for 24 hours to allow for cell attachment.
e Compound Treatment:
o Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

o Create a series of dilutions in culture medium to achieve final concentrations ranging from,
for example, 0.625 to 10 uM.[9] The final DMSO concentration in the wells should be kept
below 0.1% to avoid solvent toxicity.

o Replace the medium in the wells with 100 pL of the medium containing the various
compound concentrations. Include "vehicle control" wells (medium with DMSO only) and
"untreated control" wells (medium only). Use a known anticancer drug like 5-Fluorouracil
as a positive control.[9]

 Incubation:
o Incubate the treated plates for 48 hours under standard culture conditions.

e MTT Addition and Incubation:
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o Add 20 pL of MTT solution (5 mg/mL in PBS) to each well.

o Incubate the plate for an additional 4 hours. Viable cells with active mitochondrial
dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

e Formazan Solubilization:
o Carefully remove the medium from each well.

o Add 150 pL of DMSO to each well to dissolve the formazan crystals. Agitate the plate
gently for 10 minutes.

» Data Acquisition:
o Measure the absorbance of each well at 490 nm using a microplate reader.
e Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the viability percentage against the log of the compound concentration and determine
the ICso value using non-linear regression analysis.

Anti-inflammatory Activity: Targeting the Drivers of
Inflammation

Chronic inflammation is a key pathological driver in numerous diseases, from arthritis to cancer.
Indazole derivatives have demonstrated significant potential as anti-inflammatory agents,
primarily through the inhibition of key enzymes and signaling molecules.[11]

Mechanism of Action: COX-2 and Cytokine Inhibition

o Selective COX-2 Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by
inhibiting cyclooxygenase (COX) enzymes. Indazole derivatives have been developed that
show high affinity and selectivity for COX-2, the inducible isoform responsible for
inflammation, while sparing the COX-1 isoform, which is crucial for gastric protection.[12]
This selectivity is key to reducing gastrointestinal side effects.
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e Modulation of Pro-inflammatory Cytokines: Beyond COX inhibition, these compounds can
suppress the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-a
(TNF-a) and Interleukin-1p3 (IL-1[3), which are central mediators in inflammatory responses.
[11]

ioloaical Activi

Compound/Derivati Result (ICso or %
Assay o Reference
ve Inhibition)
o Carrageenan Paw o
5-Aminoindazole 83.09% inhibition [11]
Edema (100mg/kg)
o In Vitro COX-2
5-Aminoindazole o ICs0 = 12.32 pM [11]
Inhibition
o In Vitro COX-2
6-Nitroindazole o ICs0 = 19.22 uM [11]
Inhibition
In Vitro COX-2
Indazole (Parent) o ICs0 = 23.42 uM [11]
Inhibition
) ) In Vitro COX-2
Aza-indazole Series o ICso0 = 0.409 pM [12]
Inhibition
o ) o >70% inhibition @
Indazole Derivatives In Vitro IL-1p Inhibition [11]

250 pM

Experimental Protocol: Carrageenan-induced Paw
Edema in Rats
This is the canonical in vivo model for evaluating acute anti-inflammatory activity.

Objective: To assess the ability of a test compound to reduce acute inflammation in a living
organism.[13]

Pillar of Trustworthiness: This self-validating protocol relies on precise, time-course
measurements against a vehicle control group. The choice of vehicle (e.g., saline, DMSO,
PBS) is critical and must be selected based on the compound's solubility to ensure
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bioavailability.[13] The use of a standard inflammatory agent (carrageenan) ensures a
reproducible inflammatory response.

¢ Animal Acclimatization:

o Use adult male Wistar rats (100-1509).[11] Acclimatize the animals for at least one week
before the experiment with free access to food and water.

e Grouping and Dosing:

o Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g.,
Indomethacin), and test compound groups at various doses (e.g., 50, 100 mg/kg).

o Administer the test compound or controls orally or intraperitoneally 1 hour before the
induction of inflammation.[13]

e |nduction of Inflammation:

o Measure the initial volume of the right hind paw of each rat using a plethysmometer. This
is the baseline (0 hour) reading.

o Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind
paw to induce localized edema.[13]

e Measurement of Paw Edema:

o Measure the paw volume again at regular intervals, typically 1, 2, 3, 4, and 5 hours after
the carrageenan injection.[13]

o Data Analysis:

o Calculate the percentage increase in paw volume for each animal at each time point
compared to its baseline reading.

o Calculate the percentage inhibition of edema for each treatment group compared to the
vehicle control group using the formula:
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= % Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ]
x 100

o Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Antimicrobial Activity

While less prominent than anticancer or anti-inflammatory research, the indazole scaffold has
also been explored for antimicrobial applications.[6] The derivatization of the C3-carboxylic acid
into carboxamides or hydrazides can produce compounds with activity against various bacterial
and fungal strains.[6][14]

Experimental Protocol: Broth Microdilution for Minimum
Inhibitory Concentration (MIC)
This is the standard method for quantifying the potency of a potential antimicrobial agent.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth
of a specific microorganism.

Pillar of Trustworthiness: The protocol's validity rests on sterile technique, the use of
standardized microbial inoculums (measured by McFarland standards), and the inclusion of
positive (known antibiotic) and negative (no drug) growth controls.

e Preparation of Inoculum:

o Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains
(Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
[15]

o Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard,
which corresponds to approximately 1.5 x 108 CFU/mL. Further dilute this suspension to
achieve a final inoculum concentration of 5 x 10> CFU/mL in the test wells.

e Compound Dilution Series:
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o In a 96-well microtiter plate, add 50 uL of sterile broth to all wells.

o Add 50 pL of the test compound stock solution (e.g., 2000 pg/mL) to the first well and
perform a two-fold serial dilution across the plate.

e Inoculation:
o Add 50 pL of the standardized microbial inoculum to each well.

o Include a positive control well (broth + inoculum + standard antibiotic like Ciprofloxacin)
and a negative/growth control well (broth + inoculum only).

e Incubation:
o Incubate the plate at 37°C for 18-24 hours.
e MIC Determination:

o Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the
compound in which there is no visible growth.

o Optionally, a growth indicator like resazurin can be added to aid in visualization.

Structure-Activity Relationships (SAR)

Synthesizing the available data allows for the deduction of key SAR insights, which are crucial
for guiding the next generation of compound design.

Caption: Key structure-activity relationships for indazole-3-carboxylic acid derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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